(R)-2-(1-Ethylpyrrolidin-3-yl)ethanamine
Description
(R)-2-(1-Ethylpyrrolidin-3-yl)ethanamine (CAS: 937670-72-9) is a chiral amine featuring a pyrrolidine ring substituted with an ethyl group at the 1-position and an ethanamine side chain at the 3-position. Its molecular formula is C₈H₁₈N₂, with a molecular weight of 142.24 g/mol . This compound is categorized as an irritant and is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules . Its stereochemistry (R-configuration) may influence receptor binding and metabolic stability, making it relevant in medicinal chemistry.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-[(3R)-1-ethylpyrrolidin-3-yl]ethanamine |
InChI |
InChI=1S/C8H18N2/c1-2-10-6-4-8(7-10)3-5-9/h8H,2-7,9H2,1H3/t8-/m1/s1 |
InChI Key |
VIMROESUSPPGCT-MRVPVSSYSA-N |
Isomeric SMILES |
CCN1CC[C@H](C1)CCN |
Canonical SMILES |
CCN1CCC(C1)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 1-ethyl group in this compound enhances lipophilicity compared to the 1-methyl analog (C₇H₁₆N₂) . This may improve blood-brain barrier penetration. The benzyl group in 2-(1-Benzylpyrrolidin-3-yl)ethanamine introduces aromaticity, making it suitable for coordination chemistry (e.g., copper complexes) .
Stereochemical Impact :
- The R-configuration in this compound contrasts with racemic mixtures of other analogs, which could lead to divergent biological activities .
Preparation Methods
Diastereomeric Salt Formation
The Chinese patent CN102442935A outlines a resolution protocol using dextrotartaric acid to isolate (S)-N-ethyl-2-aminomethylpyrrolidine. For the (R)-enantiomer, levotartaric acid replaces dextrotartaric acid. The process involves:
-
Dissolving racemic N-ethyl-2-aminomethylpyrrolidine in a methanol-water mixture.
-
Adding levotartaric acid to form diastereomeric salts.
-
Cooling to 0–30°C to crystallize the (R)-enantiomer salt.
-
Alkalinization with NaOH to free the amine, followed by rectification.
This method achieves >99% purity and 35% yield for the (S)-enantiomer. Adapting it for the (R)-form would require optimizing solvent ratios and crystallization conditions to maximize yield.
Process Optimization and Yield Considerations
Key variables impacting resolution efficiency include:
-
Solvent composition : Methanol-water mixtures (3:1 v/v) enhance salt solubility and crystallization kinetics.
-
Temperature : Slow cooling (0.5°C/min) minimizes co-crystallization of undesired enantiomers.
-
Acid-to-amine ratio : A 1:1 molar ratio ensures complete salt formation without excess acid complicating purification.
Asymmetric Catalytic Synthesis
Asymmetric catalysis offers a more direct route to enantiomerically enriched amines by leveraging chiral ligands or catalysts.
Pyrinap Ligands and Reaction Mechanism
Pyrinap ligands (e.g., L2 ) induce axial chirality, critical for enantiocontrol. The proposed mechanism involves:
-
Coordination : Cu(I) binds the alkyne and chiral ligand.
-
Iminium formation : Aldehyde and amine condense to form an iminium intermediate.
-
Stereoselective addition : The ligand’s chiral pocket directs alkyne addition to the Re-face.
Stereoselective Alkylation and Ring-Closing Approaches
Building the pyrrolidine ring with predefined stereochemistry is a common strategy.
Asymmetric Michael Addition
The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine employs an asymmetric Michael addition to establish the (R)-configuration at C3:
Alkylation and Cyclization Steps
A patent describing doxapram synthesis provides insights into pyrrolidine functionalization:
-
Hydrolysis : (R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile → (R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetamide.
-
Iodination : Treatment with acetic anhydride and NaI yields (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one.
-
Amination : Reaction with morpholine introduces the ethanamine moiety.
Comparative Analysis of Preparation Methods
Q & A
Q. What are the standard synthetic routes for (R)-2-(1-Ethylpyrrolidin-3-yl)ethanamine, and how do reaction conditions influence enantiomeric purity?
The synthesis typically involves alkylation of pyrrolidine derivatives with ethylamine under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Enantiomeric purity is achieved via chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques like chiral chromatography . Key parameters include temperature (optimized between 0–25°C to avoid racemization) and solvent polarity, which affects reaction kinetics and stereoselectivity. Post-synthesis, purity is validated using chiral HPLC or polarimetry .
Q. Which structural characterization techniques are most effective for confirming the stereochemistry of this compound?
- X-ray crystallography : Provides unambiguous stereochemical confirmation; SHELX software (e.g., SHELXL) is widely used for refinement .
- NMR spectroscopy : Key signals include the splitting pattern of protons adjacent to the chiral center (e.g., pyrrolidine C3-H and ethyl group protons). NOESY can confirm spatial proximity of substituents .
- Vibrational circular dichroism (VCD) : Complementary to NMR for distinguishing enantiomers in solution .
Q. What experimental protocols are recommended for initial screening of its antimicrobial and CNS-related bioactivities?
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values are reported at 8–32 µg/mL, with Gram-positive bacteria showing higher susceptibility .
- CNS activity : In vivo models (e.g., forced swim test for antidepressant effects) paired with neurotransmitter level quantification (HPLC-MS/MS for dopamine/norepinephrine in rodent brain tissue) . Include controls for off-target effects (e.g., receptor antagonists).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across different in vitro and in vivo models?
Discrepancies (e.g., variable MIC values or CNS efficacy) may arise from:
- Model specificity : Bacterial strain variations or differences in blood-brain barrier permeability in animal models.
- Compound stability : Degradation under assay conditions (e.g., pH sensitivity).
Methodological solutions : - Parallel testing in standardized models (e.g., ATCC bacterial strains).
- Stability studies (HPLC tracking degradation products under physiological conditions) .
- Pharmacokinetic profiling (plasma/tissue half-life via LC-MS) to correlate exposure with effect .
Q. What computational approaches are recommended to model the interaction of this compound with neurotransmitter receptors?
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Becke’s three-parameter hybrid functional (B3LYP) is suitable for accurate thermochemical data .
- Molecular docking : Use AutoDock Vina to simulate binding to dopamine/norepinephrine transporters. Focus on key residues (e.g., Tyr-95 in SERT) and validate with mutagenesis studies .
Q. How should experimental designs be optimized to assess CNS effects while minimizing confounding factors?
- In vivo : Use transgenic rodent models (e.g., DAT-KO mice) to isolate target pathways.
- Dose-response curves : Include subthreshold, effective, and toxic doses (e.g., 5–50 mg/kg IP in mice).
- Temporal analysis : Time-staggered sacrifice to track acute vs. chronic effects.
- Metabolite profiling : Identify active metabolites (e.g., N-oxidation products) via HRMS .
Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance selectivity for neurotransmitter transporters?
- Analog synthesis : Modify the ethyl group (e.g., replace with cyclopropyl) or pyrrolidine ring (e.g., introduce fluorine at C4).
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond donors (e.g., amine group) and hydrophobic regions (ethyl/pyrrolidine) .
- Functional assays : Compare uptake inhibition (IC₅₀) in HEK cells expressing human SERT vs. NET.
Q. Which analytical methods are most reliable for assessing stability and degradation pathways under physiological conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and varying pH (1–13). Monitor via UPLC-PDA.
- Degradant identification : Use LC-HRMS/MS with fragmentation patterns matched to synthetic standards. Common pathways include oxidative ring opening (e.g., pyrrolidine to γ-aminobutyric acid analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
